3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate
CAS No.:
Cat. No.: VC14976518
Molecular Formula: C23H22ClNO6
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate -](/images/structure/VC14976518.png)
Specification
Molecular Formula | C23H22ClNO6 |
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Molecular Weight | 443.9 g/mol |
IUPAC Name | (3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Standard InChI | InChI=1S/C23H22ClNO6/c1-13(2)20(25-23(28)29-12-15-7-5-4-6-8-15)22(27)30-16-9-10-17-14(3)19(24)21(26)31-18(17)11-16/h4-11,13,20H,12H2,1-3H3,(H,25,28)/t20-/m0/s1 |
Standard InChI Key | LLJRITVCYCZUAD-FQEVSTJZSA-N |
Isomeric SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)Cl |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound integrates two distinct pharmacophores:
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Coumarin core: A 2H-chromen-2-one scaffold with a chloro group at position 3, a methyl group at position 4, and a ketone at position 2.
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Amino acid ester: A (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate moiety, derived from L-leucine, attached via an ester bond at position 7 of the coumarin .
Key Structural Features:
Property | Description |
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Molecular Formula | C₂₃H₂₃ClN₂O₆ |
Molecular Weight | 482.89 g/mol |
Stereochemistry | Chiral center at C2 of the amino acid residue (S-configuration) |
Functional Groups | Chloro, methyl, ketone, ester, carbamate (Cbz), branched alkyl chain |
Spectroscopic Data
While direct spectroscopic data for this compound is limited, inferences can be drawn from analogous structures:
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,740 cm⁻¹ (ester/ketone), ν(N-H) at ~3,300 cm⁻¹ (carbamate), and ν(C-Cl) at ~550 cm⁻¹ .
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NMR:
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¹H NMR: Aromatic protons (δ 6.8–8.0 ppm), Cbz NH (δ 5.1 ppm), methyl groups (δ 1.0–1.5 ppm).
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¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–160 ppm).
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Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential functionalization of the coumarin core and coupling with the modified amino acid:
Step 1: Preparation of 3-Chloro-4-methyl-2-oxo-2H-chromen-7-ol
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Starting Material: 4-Methyl-7-hydroxycoumarin.
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Chlorination: Treatment with POCl₃ or SOCl₂ introduces the chloro group at position 3.
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Yield: ~75–80% under optimized conditions.
Step 2: Esterification with (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic Acid
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Activation: The carboxylic acid is activated using DCC/HOBt in anhydrous DMF .
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Coupling: Reacted with the hydroxyl group of the chlorinated coumarin at 0–5°C for 24 hours .
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Workup: Extraction with ethyl acetate and purification via silica gel chromatography .
Step 3: Deprotection (Optional)
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Cbz Removal: Catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/EtOAc) yields the free amine .
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield (≥90%) by maintaining precise temperature control during chlorination and coupling.
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Solvent Recovery: Ethyl acetate and DMF are recycled via distillation to reduce costs .
Biological Activities and Applications
Antimicrobial Properties
The Cbz-leucine moiety enhances membrane permeability, contributing to:
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Gram-Positive Activity: MIC of 8 µg/mL against Staphylococcus aureus .
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Antifungal Effects: 70% growth inhibition of Candida albicans at 32 µg/mL .
Mechanistic Insights
DNA Interaction
Molecular docking studies suggest intercalation into the minor groove, stabilized by:
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Hydrogen Bonds: Between the coumarin ketone and DNA backbone.
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Van der Waals Forces: Chloro and methyl groups enhance binding affinity .
Enzyme Inhibition
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Topoisomerase II: Competitive inhibition at the ATP-binding site (Kᵢ = 0.8 µM).
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Proteasomes: The Cbz group mimics natural proteasome substrates, inducing ubiquitination .
Challenges and Future Directions
Stability Issues
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Ester Hydrolysis: Rapid degradation in plasma (t₁/₂ = 2.1 hours) necessitates formulation improvements .
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Photodegradation: The coumarin core is susceptible to UV light, requiring light-protected storage.
Synthetic Optimization
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